molecular formula C21H20ClN5O B3039803 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea CAS No. 1340996-98-6

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea

Cat. No.: B3039803
CAS No.: 1340996-98-6
M. Wt: 393.9
InChI Key: FTCRGXKCCDQJRZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under controlled conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrazin-2-yl group with the phenyl ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(3-(pyrrolidin-1-yl)phenyl)urea: Lacks the pyrazin-2-yl group.

    1-(4-Chlorophenyl)-3-(3-(pyrazin-2-yl)phenyl)urea: Lacks the pyrrolidin-1-yl group.

Uniqueness

1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea is unique due to the presence of both pyrrolidin-1-yl and pyrazin-2-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-16-6-8-17(9-7-16)25-21(28)26-18-5-3-4-15(14-18)19-20(24-11-10-23-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCRGXKCCDQJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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